molecular formula C12H18ClNO B1391886 (4-Piperidin-4-yl-phenyl)-methanol hydrochloride CAS No. 1187927-60-1

(4-Piperidin-4-yl-phenyl)-methanol hydrochloride

Cat. No.: B1391886
CAS No.: 1187927-60-1
M. Wt: 227.73 g/mol
InChI Key: JSCRYCUDRVBGRN-UHFFFAOYSA-N
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Description

(4-Piperidin-4-yl-phenyl)-methanol hydrochloride is a chemical compound with the molecular formula C12H17NO · HCl. It is a derivative of piperidine, featuring a phenyl group attached to the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(4-Piperidin-4-yl-phenyl)-methanol hydrochloride is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Used in the study of receptor-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and intermediates.

Future Directions

“(4-Piperidin-4-yl-phenyl)-methanol hydrochloride” is a part of the ongoing research in the field of targeted protein degradation . The future directions of this compound will likely continue in this area, contributing to the development of new therapeutic strategies.

Biochemical Analysis

Biochemical Properties

(4-Piperidin-4-yl-phenyl)-methanol hydrochloride plays a significant role in biochemical reactions, particularly in the development of targeted protein degradation technologies. It acts as a functionalized cereblon ligand, which is crucial for the development of Thalidomide-based PROTACs (proteolysis-targeting chimeras). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group, facilitating peptide coupling reactions. It is also amenable for linker attachment via reductive amination, making it a basic building block for creating protein degrader libraries .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating protein activity, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation means it can selectively degrade specific proteins within cells, thereby altering cellular processes and functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It functions as a semi-flexible linker in PROTAC development, which involves the formation of ternary complexes that facilitate targeted protein degradation. This process includes enzyme inhibition or activation and changes in gene expression, ultimately leading to the degradation of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its efficacy may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit minimal adverse effects, while higher dosages can lead to toxic or adverse effects. Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which can impact its biochemical activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within cells, where it can exert its effects on protein degradation and other biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Piperidin-4-yl-phenyl)-methanol hydrochloride typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:

    Temperature: Controlled to avoid decomposition.

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.

    Catalysts: Reduction is often facilitated by catalysts such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Piperidin-4-yl-phenyl)-methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions include various substituted piperidines, phenyl derivatives, and alcohols, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperidine: A base structure for various opioids.

    2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride: Used as a semi-flexible linker in PROTAC development.

    N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride: Another derivative with distinct applications.

Uniqueness

(4-Piperidin-4-yl-phenyl)-methanol hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its utility in diverse research applications highlight its importance in scientific studies.

Properties

IUPAC Name

(4-piperidin-4-ylphenyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12;/h1-4,12-14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCRYCUDRVBGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-60-1
Record name [4-(piperidin-4-yl)phenyl]methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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